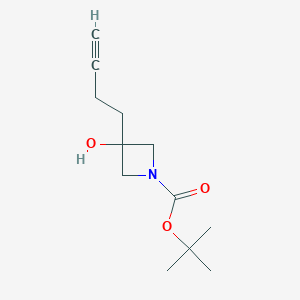

Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate

Description

Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butyl carbamate group at the 1-position and a hydroxyl group and but-3-ynyl substituent at the 3-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, is conformationally strained, making it a valuable scaffold in medicinal chemistry for modulating pharmacokinetic properties and biological activity . The but-3-ynyl substituent introduces an alkyne functional group, which can participate in click chemistry or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name |

tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-6-7-12(15)8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCJNCFKTGHSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of an azetidine derivative with a butynyl group. The hydroxyl group is introduced through a subsequent reaction, and the tert-butyl ester is formed by esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new azetidine derivatives with varied functional groups.

Scientific Research Applications

Drug Development

Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that derivatives of azetidine compounds can exhibit significant pharmacological activities, including:

- Antitumor Activity : Studies have shown that azetidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : The compound has been investigated for its protective effects on neuronal cells, particularly against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes, including:

- Acetylcholinesterase : This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease.

- β-secretase : Inhibiting this enzyme may reduce amyloid plaque formation, a hallmark of Alzheimer's pathology.

Synthesis Pathways

This compound can be synthesized through several methodologies, including:

- Alkyne Coupling Reactions : Utilizing transition metal catalysts to facilitate the formation of carbon-carbon bonds between alkynes and azetidine derivatives.

- Functional Group Transformations : The compound can undergo transformations to introduce various functional groups, enhancing its reactivity and utility in further synthetic applications.

In Vitro and In Vivo Studies

Research has demonstrated the biological efficacy of this compound through various studies:

- Cell Viability Assays : These assays indicate that the compound can enhance cell survival in models of oxidative stress.

- Animal Models : In vivo studies have shown promising results regarding the compound's ability to ameliorate symptoms associated with neurodegenerative disorders.

Data Tables

Mechanism of Action

The mechanism of action of tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and hydroxyl group play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate, highlighting substituent variations and their implications:

Biological Activity

Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS Number : 141699-55-0

- Physical State : Solid, white to light yellow powder

- Melting Point : 42–46 °C

Synthesis

The synthesis of this compound has been explored in various studies, often focusing on green and efficient methodologies. A notable approach involves the use of microchannel reactors for the synthesis of azetidine derivatives, which enhances yield and reduces environmental impact .

This compound exhibits biological activity through its interaction with various cellular pathways. It is particularly noted for its role as an inhibitor in certain enzymatic processes, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.

Pharmacological Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's structure allows it to interact effectively with cellular receptors involved in cell survival and proliferation.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis .

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Findings |

|---|---|

| Study A | Showed a significant reduction in tumor size in xenograft models treated with the compound. |

| Study B | Reported decreased levels of TNF-alpha and IL-6 in treated mice, indicating anti-inflammatory properties. |

| Study C | Demonstrated that the compound enhances the efficacy of existing chemotherapeutic agents when used in combination therapy. |

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified with warning labels indicating potential skin and eye irritation . Further toxicological studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-but-3-ynyl-3-hydroxyazetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with azetidine ring formation, followed by functionalization. A key step is the introduction of the tert-butyl ester group via activation of a carboxylic acid derivative (e.g., using thionyl chloride to form an acid chloride) and subsequent reaction with tert-butanol in the presence of a base like triethylamine . The but-3-ynyl group is introduced through alkylation or nucleophilic substitution, requiring inert atmospheres and controlled temperatures (e.g., 0–25°C) to prevent alkyne side reactions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios significantly impact yield and purity.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Structural confirmation relies on ¹H/¹³C NMR to identify protons and carbons in the azetidine ring, tert-butyl group, and alkyne moiety. For example, the tert-butyl signal appears as a singlet at ~1.4 ppm in ¹H NMR. FT-IR verifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, alkyne C≡C stretch at ~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry and ring conformation .

Q. How does the tert-butyl ester group enhance synthetic utility in this compound?

The tert-butyl ester acts as a protecting group for the carboxylate, improving stability during reactions involving the hydroxyl or alkyne groups. It is introduced early in synthesis and removed under mild acidic conditions (e.g., TFA in DCM), minimizing side reactions. This strategy is common in peptide and heterocycle synthesis to isolate reactive sites .

Q. What are the typical chemical reactions this compound undergoes, and how are they optimized?

Key reactions include:

- Hydrolysis : The tert-butyl ester is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid.

- Alkyne Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables "click chemistry" for bioconjugation.

- Oxidation : The hydroxyl group can be oxidized to a ketone using Dess-Martin periodinane, requiring anhydrous conditions . Optimization involves controlling temperature, catalyst loading (e.g., 5 mol% CuI for CuAAC), and solvent polarity.

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be controlled to minimize byproducts?

Competing alkylation at the azetidine nitrogen (instead of the hydroxyl-bearing carbon) is mitigated by using bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively. Side reactions during alkyne introduction are minimized by slow addition of propargyl bromide and maintaining low temperatures (-10°C). Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) isolates the desired product .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) models assess transition states for alkyne functionalization or ester hydrolysis. For example, B3LYP/6-31G* calculations predict activation energies for CuAAC reactions, guiding catalyst selection. Molecular docking studies (e.g., AutoDock Vina) evaluate potential biological interactions by simulating binding to target proteins .

Q. How are stereochemical challenges resolved during azetidine ring functionalization?

The 3-hydroxyazetidine’s stereochemistry is controlled via chiral auxiliaries or asymmetric catalysis. For instance, Evans oxazolidinones direct alkylation to the desired stereocenter. Diastereomeric byproducts are separated using chiral HPLC (e.g., Chiralpak IA column with ethanol/heptane) .

Q. What mechanistic insights explain unexpected product distributions in substitution reactions?

Competing SN1/SN2 pathways arise due to the azetidine ring’s strain. Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while steric hindrance from the tert-butyl group may shift to SN1. Kinetic studies (e.g., monitoring via ¹H NMR) and isotopic labeling (²H/¹³C) elucidate dominant pathways .

Q. How does the compound’s stability vary under different storage conditions?

The hydroxyl and alkyne groups make it prone to oxidation and humidity-induced degradation. Stability studies show optimal storage at -20°C under argon, with desiccants (e.g., silica gel). Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal decomposition pathways via LC-MS, informing shelf-life recommendations .

Q. How does structural modification of the azetidine ring impact biological activity in analogous compounds?

Comparative studies with pyrrolidine or piperidine derivatives show that the azetidine’s smaller ring enhances conformational rigidity, improving target binding affinity. For example, replacing azetidine with piperidine in kinase inhibitors reduces potency by 10-fold due to increased flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.